Product packaging for 2-ethoxy-N-(3-pyridinyl)acetamide(Cat. No.:)

2-ethoxy-N-(3-pyridinyl)acetamide

Cat. No.: B12585163
M. Wt: 180.20 g/mol
InChI Key: KRMOHPHJJIFGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridinyl Acetamide (B32628) Scaffolds in Contemporary Chemical and Biological Sciences

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds and approved pharmaceutical drugs. nih.govrsc.orgrsc.org Its presence is associated with a wide range of pharmacological activities, making it a "privileged structure" in medicinal chemistry. rsc.orgrsc.orgmdpi.com Pyridine-based structures are integral to numerous natural products, including alkaloids and vitamins like niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6). rsc.orgmdpi.com

The acetamide group, on the other hand, is a common functional group in organic chemistry and pharmaceuticals. wikipedia.orgsciencewithshobha.com It can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets. The combination of a pyridine ring and an acetamide linker in pyridinyl acetamide scaffolds creates a versatile molecular framework that can be readily modified to explore chemical space and optimize biological activity. nih.gov These scaffolds have been investigated for their potential in treating a variety of diseases. nih.govrsc.org

Overview of Key Research Paradigms and Methodologies Applied to the Compound

The investigation of 2-ethoxy-N-(3-pyridinyl)acetamide and related compounds typically involves a multidisciplinary approach, integrating synthetic organic chemistry, analytical chemistry, and various biological assays.

Synthesis and Characterization: The synthesis of pyridinyl acetamides often involves the coupling of a substituted aminopyridine with an appropriate carboxylic acid or its derivative. Characterization of the resulting products is routinely performed using techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To elucidate the molecular structure. nucmedcor.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To assess purity. nucmedcor.com

X-ray Crystallography: To determine the three-dimensional arrangement of atoms in a crystalline state. nih.gov

Biological Evaluation: To assess the potential therapeutic applications of these compounds, researchers employ a variety of in vitro and in vivo assays. These can include:

Enzyme inhibition assays: To measure the ability of the compound to inhibit the activity of a specific enzyme. acs.org

Receptor binding assays: To determine the affinity of the compound for a particular receptor. nih.gov

Cell-based assays: To evaluate the effect of the compound on cellular processes, such as cell viability or signaling pathways. acs.org

Historical Context and Evolution of Research on Related Structures

The exploration of pyridine-containing compounds has a long history, dating back to the isolation of the first pyridine derivative in the 19th century. rsc.org The recognition of the pyridine nucleus in essential natural products spurred further investigation into its chemical and biological properties. rsc.org

Over the decades, the focus of research has evolved from the study of simple pyridine derivatives to the design and synthesis of complex molecules with tailored properties. The development of new synthetic methodologies has enabled chemists to create vast libraries of pyridinyl acetamide derivatives for high-throughput screening. This has led to the discovery of compounds with a wide range of biological activities, highlighting the enduring importance of this structural motif in medicinal chemistry. nih.govrsc.org The continuous exploration of related structures, such as those with different substitution patterns on the pyridine ring or modifications to the acetamide linker, remains an active area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B12585163 2-ethoxy-N-(3-pyridinyl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethoxy-N-pyridin-3-ylacetamide

InChI

InChI=1S/C9H12N2O2/c1-2-13-7-9(12)11-8-4-3-5-10-6-8/h3-6H,2,7H2,1H3,(H,11,12)

InChI Key

KRMOHPHJJIFGPX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CN=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-ethoxy-N-(3-pyridinyl)acetamide

The construction of this compound is primarily achieved through the formation of an amide bond between 3-aminopyridine (B143674) and a 2-ethoxyacetic acid derivative. This process necessitates the synthesis of the precursors and a reliable coupling methodology.

Precursor Synthesis Pathways and Reaction Conditions

The synthesis of the two key precursors, 3-aminopyridine and 2-ethoxyacetic acid, can be accomplished through well-established chemical routes.

3-Aminopyridine: A common and effective method for the preparation of 3-aminopyridine is the Hofmann rearrangement of nicotinamide (B372718). This reaction is typically carried out by treating nicotinamide with sodium hypobromite (B1234621), which is generated in situ from the reaction of sodium hydroxide and bromine at elevated temperatures, often around 70 °C.

2-Ethoxyacetic Acid: The synthesis of 2-ethoxyacetic acid can be achieved by the reaction of sodium chloroacetate (B1199739) with sodium ethoxide in ethanol. The reaction mixture is typically refluxed for several hours. Following the reaction, the ethanol is removed, and the residue is dissolved in water and acidified to a pH of 2 with a strong acid, such as hydrochloric acid. The 2-ethoxyacetic acid is then extracted with an organic solvent like ethyl acetate, dried, and purified by vacuum distillation.

Coupling Reactions and Amidation Approaches

The central step in the synthesis of this compound is the amidation reaction, which involves the coupling of 3-aminopyridine with an activated form of 2-ethoxyacetic acid. A highly effective method for this transformation is the use of an acyl chloride.

First, 2-ethoxyacetic acid is converted to its more reactive acid chloride derivative, 2-ethoxyacetyl chloride. This is typically achieved by reacting 2-ethoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is often performed in an inert solvent.

The resulting 2-ethoxyacetyl chloride is then reacted with 3-aminopyridine to form the desired amide. This reaction is generally carried out in a suitable solvent, such as dichloromethane (B109758) or pyridine (B92270), and often in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, in the synthesis of similar N-pyridin-3-yl substituted acetamides, the acid chloride is condensed with 3-aminopyridine to give the final product in good to excellent yields mdpi.com. A related synthesis of 2-chloro-N-pyridin-2-yl-acetamide from 2-aminopyridine and chloroacetyl chloride under microwave irradiation has been reported to yield the product in 97% after recrystallization chemicalbook.com. While specific conditions for the title compound are not extensively detailed in the literature, these analogous reactions provide a strong basis for a successful synthetic protocol.

Alternative amidation methods that avoid the use of acid chlorides involve the use of coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct coupling of 2-ethoxyacetic acid with 3-aminopyridine. These methods are common in peptide synthesis and can be adapted for this purpose.

Optimization of Reaction Parameters and Yields

The optimization of reaction parameters is critical to maximize the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and any catalysts or bases.

For the acyl chloride route, the reaction temperature is typically kept low initially during the addition of the acid chloride to control the exothermic reaction and is then allowed to warm to room temperature. The choice of base and its stoichiometry are also important to ensure complete neutralization of the generated HCl without promoting side reactions.

In syntheses of related N-aryl acetamides, reaction conditions have been optimized to achieve high yields. For example, in the preparation of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-3-yl)propenamide, a 90% isolated yield was achieved by reacting the corresponding acid chloride with 3-aminopyridine in the presence of anhydrous sodium carbonate in pyridine, with the reaction proceeding from 0-5 °C to room temperature and finally to 60 °C nih.gov. Such multi-temperature steps can be crucial for driving the reaction to completion while minimizing the formation of impurities.

Microwave-assisted synthesis has also been shown to be an effective method for accelerating N-acylation reactions, often leading to shorter reaction times and improved yields chemicalbook.com. The optimization would involve screening different solvents, temperatures, and microwave power levels.

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the fine-tuning of the compound's properties. Modifications can be targeted at the pyridinyl ring, the ethoxy group, or the acetamide (B32628) backbone.

Substitutions and Modifications on the Pyridinyl Moiety

The pyridinyl moiety offers several positions for substitution, allowing for the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609). However, under forcing conditions, or with the use of activating groups, substitution can be achieved. Nitration or halogenation of the pyridine ring can introduce nitro or halo groups, which can then be further transformed into other functionalities.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if an electron-withdrawing group is present or if the ring is activated as a pyridinium salt. For instance, chloro-substituted pyridines can be used as starting materials, where the chlorine atom can be displaced by various nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, provide powerful tools for modifying the pyridine ring. Starting from a halogenated N-(pyridin-3-yl)acetamide derivative, various aryl, vinyl, or amino groups can be introduced. For example, the synthesis of pyridine-3-carboxamide analogs has been achieved through such multistep processes involving cross-coupling reactions nih.gov.

Alterations to the Ethoxy Group and Acetamide Backbone

Modifications to the ethoxy group and the acetamide backbone can also lead to a diverse range of analogs.

Alterations to the Ethoxy Group: The ethoxy group can be modified by first cleaving the ether bond. Acidic cleavage of ethers with strong acids like HBr or HI is a standard method to convert an ether to an alcohol and an alkyl halide . In the case of this compound, this would likely yield 2-hydroxy-N-(3-pyridinyl)acetamide. The resulting hydroxyl group can then be re-alkylated with different alkyl halides to introduce a variety of alkoxy groups, or it could be functionalized in other ways, for example, by esterification.

Modifications to the Acetamide Backbone: The acetamide backbone can be altered by starting with different carboxylic acids in the initial synthesis. For example, using 2-methoxyacetic acid or 2-propoxyacetic acid would result in analogs with different alkoxy groups. Introducing substituents on the methylene (B1212753) bridge of the acetamide is another possibility, which would require the synthesis of appropriately substituted carboxylic acid precursors.

Furthermore, the amide bond itself can be a target for modification. While amides are generally stable, under certain conditions, they can undergo reactions such as reduction to the corresponding amine or hydrolysis back to the carboxylic acid and amine.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a compound's physicochemical properties, metabolic stability, potency, or selectivity while retaining its primary biological activity. drughunter.com For this compound, bioisosteric modifications can be considered for its three main structural components: the ethoxy group, the acetamide linker, and the 3-pyridinyl ring.

Pyridinyl Ring Replacements: The 3-pyridinyl moiety is a critical pharmacophoric element. Its nitrogen atom influences the molecule's basicity, polarity, and hydrogen bonding capabilities. Direct bioisosteric replacements often involve other aromatic or heteroaromatic systems. cambridgemedchemconsulting.com For instance, replacing the pyridine ring with other five- or six-membered heterocycles can modulate activity. The specific isomerism is crucial; a shift in the nitrogen's position within the ring can lead to significant changes in biological function, as the nitrogen may be involved in key interactions with biological targets. nih.gov Phenyl or substituted phenyl rings are also common replacements, where substituents can mimic the electronic properties of the pyridine nitrogen. cambridgemedchemconsulting.com

Acetamide Linker Replacements: The amide bond is susceptible to enzymatic cleavage in vivo. Replacing it with more stable mimics is a common objective. cambridgemedchemconsulting.com Heterocyclic rings such as 1,2,4-oxadiazoles, 1,2,3-triazoles, and imidazoles are well-established amide isosteres that can replicate the geometry and hydrogen bonding characteristics of the amide group while offering improved metabolic stability. drughunter.comnih.gov Other non-classical bioisosteres include trifluoroethylamines, which can preserve the hydrogen-bond-donating property of the amide NH while reducing the basicity of the amine. u-tokyo.ac.jp

Ethoxy Group Replacements: The ethoxy group is a small, lipophilic fragment. Bioisosteric substitutions might aim to alter lipophilicity, metabolic stability, or introduce new interactions. Common replacements for an ether oxygen include sulfur (thioether) or a methylene group (alkyl chain), though these changes can significantly alter conformation and polarity. cambridgemedchemconsulting.com Replacing the ethyl group with other small alkyl chains (e.g., methyl, isopropyl) can probe steric tolerance. Introducing fluorine, for example as a difluoroethoxy or trifluoroethoxy group, can modulate metabolic stability and electronic properties without a significant increase in size. estranky.sk

The following table summarizes potential bioisosteric replacements for the key functional groups in this compound.

Original GroupPotential BioisosteresRationale for Replacement
3-PyridinylPhenyl, 4-Fluorophenyl, Thienyl, Pyrimidinyl, PyrazolylModify H-bonding, polarity, and aromatic interactions; alter metabolic profile. cambridgemedchemconsulting.comnih.gov
Amide (-CONH-)1,2,4-Oxadiazole, 1,2,3-Triazole, Sulfonamide, TrifluoroethylamineEnhance metabolic stability; modify H-bonding properties; alter conformation. cambridgemedchemconsulting.comnih.govu-tokyo.ac.jp
Ethoxy (-OCH2CH3)Thioether (-SCH2CH3), Propyl (-CH2CH2CH3), Cyclopropyloxy, Difluoromethoxy (-OCHF2)Modulate lipophilicity, polarity, and metabolic stability. cambridgemedchemconsulting.comestranky.sk

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in further chemical transformations.

Investigation of Reaction Intermediates

The synthesis of this compound, like other N-arylacetamides, typically involves the coupling of an ethoxyacetic acid derivative with 3-aminopyridine. The specific reaction intermediates formed depend on the synthetic route employed.

Activated Ester Intermediates: When using common peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the reaction proceeds through a highly reactive O-acylisourea intermediate. This species is then attacked by the nucleophilic nitrogen of 3-aminopyridine to form the amide bond.

Acylpyridinium Intermediates: In acylation reactions catalyzed by 4-Dimethylaminopyridine (DMAP), such as those using an anhydride of ethoxyacetic acid, a key intermediate is the acetylpyridinium ion. This highly electrophilic species is formed by the reaction of DMAP with the anhydride and is subsequently attacked by the amine. wikipedia.org

Carbodiimide Intermediates: Alternative synthetic routes for N-arylamides can proceed through the oxidative rearrangement of N-substituted amidines. This process generates a carbodiimide intermediate in situ, which is then trapped by a carboxylic acid to yield the final amide product. mdpi.com

These intermediates are typically short-lived and highly reactive, existing only transiently during the reaction. lumenlearning.com Their existence is often inferred through kinetic studies, spectroscopic observation in controlled conditions, or by trapping experiments.

Theoretical Analysis of Reaction Pathways (e.g., Smiles Rearrangements)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. manchester.ac.uk While not commonly reported for this compound itself, related structures containing amide and pyridyl functionalities are known to undergo such rearrangements, and theoretical studies of these systems provide valuable insight.

The classical Smiles rearrangement involves the migration of an aryl group from a heteroatom to a nucleophilic center. A key mechanistic feature is the formation of a spirocyclic intermediate, often referred to as a Meisenheimer complex. manchester.ac.uk The feasibility and pathway of the rearrangement are highly dependent on the electronic nature of the aromatic ring and the nucleophilicity of the attacking group.

Theoretical and computational studies on related systems have elucidated key aspects of these reaction pathways:

Transition States and Intermediates: Density Functional Theory (DFT) calculations on pyridyl ether systems undergoing rearrangement have shown that the reaction can proceed via five-membered ring transition states. The stability of intermediates and the energy barriers for different pathways can be calculated to predict the most likely product. For example, in the rearrangement of some pyridyl ethers, calculations can determine whether a Smiles rearrangement is more energetically favored than other competing pathways. acs.org

Influence of Substituents: Theoretical models can predict how electron-withdrawing or electron-donating groups on the pyridine or other aromatic rings will affect the reaction rate. For a Smiles rearrangement to occur, the migrating aryl ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. Calculations can quantify this by modeling the charge distribution on the aromatic ring. acs.org

Reaction Pathways: In complex cases, such as the reaction of excited nitrogen atoms with pyridine, theoretical studies of the potential energy surface have revealed multiple possible reaction pathways, including ring-contraction and the formation of seven-membered ring structures. chemrxiv.org Similar computational approaches could be applied to predict potential side reactions or unexpected rearrangements during the synthesis or derivatization of this compound.

For a Smiles-type rearrangement involving this compound, a hypothetical pathway would require the generation of a nucleophile from the ethoxy-acetamide side chain, which would then attack an electron-deficient position on the pyridine ring. Theoretical analysis would be instrumental in determining the energy barriers for the formation of the required spirocyclic intermediate and the subsequent bond-breaking and bond-forming steps.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the functional groups present.

While a specific FT-IR spectrum for 2-ethoxy-N-(3-pyridinyl)acetamide is not widely published, the expected absorption bands can be predicted based on the analysis of structurally related compounds, such as acetamide (B32628) and its derivatives. The FT-IR spectrum is anticipated to exhibit characteristic peaks corresponding to its principal functional groups.

A strong absorption band is expected in the region of 1650-1690 cm⁻¹, which is characteristic of the C=O stretching vibration of the secondary amide group (Amide I band). The N-H bending vibration (Amide II band) is likely to appear around 1550 cm⁻¹. The C-N stretching vibration of the amide group typically occurs in the 1250-1350 cm⁻¹ range.

The presence of the ethoxy group would be indicated by C-O-C stretching vibrations, which are expected to produce strong bands in the region of 1050-1250 cm⁻¹. The aromatic pyridine (B92270) ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the substituted pyridine ring would be observed in the 700-900 cm⁻¹ range, providing information about the substitution pattern.

Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretching
~3100-3000Medium-WeakAromatic C-H stretching
~2980-2850MediumAliphatic C-H stretching (ethoxy group)
~1680StrongC=O stretching (Amide I)
~1550MediumN-H bending (Amide II)
~1400-1600Medium-WeakAromatic C=C and C=N stretching
~1240StrongAsymmetric C-O-C stretching (ethoxy group)
~1050StrongSymmetric C-O-C stretching (ethoxy group)
~700-900Medium-StrongAromatic C-H out-of-plane bending

The Raman spectrum is expected to show a strong band for the symmetric stretching of the pyridine ring, typically around 1000-1050 cm⁻¹. The C=O stretching vibration of the amide would also be Raman active, though its intensity can vary. The aliphatic C-H stretching and bending vibrations of the ethoxy group are also expected to be visible.

Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretching
~2930StrongAliphatic C-H stretching
~1670MediumC=O stretching (Amide I)
~1600StrongPyridine ring stretching
~1030StrongPyridine ring breathing mode
~800MediumPyridine ring C-H bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

While a complete, published ¹H-NMR spectrum for this compound is scarce, data from closely related analogs like N-(2-ethoxy-4-pyridyl)acetamide allows for a detailed prediction. spectrabase.com The spectrum would show distinct signals for the protons of the pyridinyl ring, the ethoxy group, and the acetamide moiety.

The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). Due to the nitrogen atom and the amide substituent, these protons will exhibit characteristic chemical shifts and coupling patterns. The proton at position 2 of the pyridine ring is expected to be the most deshielded.

The ethoxy group will give rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a pattern characteristic of an ethyl group. The methylene protons of the ethoxy group attached to the acetyl moiety (O-CH₂-C=O) would appear as a singlet.

Predicted ¹H-NMR Data for this compound in CDCl₃

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~8.4d1HPyridinyl H-2
~8.2dd1HPyridinyl H-6
~7.8br s1HN-H
~7.3dd1HPyridinyl H-5
~7.2m1HPyridinyl H-4
~4.1s2HO-CH₂ (acetyl)
~4.0q2HO-CH₂ (ethoxy)
~1.4t3HCH₃ (ethoxy)

d = doublet, dd = doublet of doublets, q = quartet, t = triplet, m = multiplet, br s = broad singlet

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Based on data from analogous structures, the predicted chemical shifts for this compound are as follows. rsc.org

The carbonyl carbon of the amide group is expected to resonate at the most downfield position, typically around 170 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atom and the amide substituent. The carbons of the ethoxy group will be found in the aliphatic region.

Predicted ¹³C-NMR Data for this compound in CDCl₃

Chemical Shift (δ ppm)Assignment
~169.5C=O (amide)
~145.0Pyridinyl C-2
~142.0Pyridinyl C-6
~135.0Pyridinyl C-3
~127.0Pyridinyl C-5
~124.0Pyridinyl C-4
~68.0O-CH₂ (acetyl)
~61.0O-CH₂ (ethoxy)
~15.0CH₃ (ethoxy)

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6). It would also confirm the coupling between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the signal for the ethoxy methyl protons would correlate with the signal for the ethoxy methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the different fragments of the molecule. Key expected correlations would include:

The N-H proton to the amide carbonyl carbon (C=O) and to the pyridinyl carbons C-2 and C-4.

The protons of the acetyl methylene group (O-CH₂-C=O) to the amide carbonyl carbon and the oxygen-bearing carbon of the ethoxy group.

The pyridinyl protons to other carbons within the ring, confirming their relative positions.

These 2D NMR techniques, when used in combination, would provide a comprehensive and unambiguous structural confirmation of this compound.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For "this compound" (molecular formula: C9H12N2O2), the theoretical exact mass would be calculated and compared to the experimental value obtained from an HRMS instrument. A close correlation between the theoretical and measured mass would confirm the elemental composition.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C9H12N2O2
Theoretical Monoisotopic Mass 180.0899 u
Theoretical [M+H]+ 181.0977 u
Theoretical [M+Na]+ 203.0796 u
Theoretical [M+K]+ 219.0535 u

Note: This table represents theoretical values. Experimental data is not currently available in the public domain.

Fragmentation Pattern Analysis

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. Analysis of the fragmentation pattern of "this compound" would involve identifying the major fragment ions and proposing the corresponding bond cleavages. Key fragmentation pathways would likely involve the cleavage of the amide bond, the ether linkage, and fragmentation of the pyridine ring.

Table 2: Plausible Fragmentation Pathways for this compound

Fragment Ion (m/z)Plausible Structure/Loss
151 Loss of the ethoxy group (-OCH2CH3)
123 Cleavage of the amide bond, resulting in the pyridinylamine fragment
94 Pyridine ring fragment
78 Loss of the ethoxyacetyl group, resulting in the aminopyridine fragment
57 Ethoxyacetyl cation ([CH3CH2OCH2CO]+)

Note: This table is based on general fragmentation principles of related compounds. Specific experimental fragmentation data for this compound is not available.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide precise information on the molecular geometry, crystal packing, and intermolecular interactions of "this compound."

Single Crystal X-ray Diffraction for Molecular Geometry Elucidation

To perform this analysis, a suitable single crystal of the compound would be required. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate a detailed three-dimensional model of the molecule. This would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Powder X-ray Diffraction for Crystalline Form Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form. PXRD would be used to identify the crystalline phase of "this compound" and to detect the presence of any polymorphic forms.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The data from single-crystal X-ray diffraction would also reveal how the individual molecules of "this compound" are arranged in the crystal lattice. This analysis would focus on identifying key intermolecular interactions that stabilize the crystal structure. For this molecule, potential interactions would include:

Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen atoms of the ether and carbonyl groups can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine ring could participate in π-π stacking interactions with adjacent pyridine rings, further stabilizing the crystal structure.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorPotential Distance/Geometry
Hydrogen Bond N-H (amide)N (pyridine)Specific distances and angles would be determined from crystallographic data.
Hydrogen Bond N-H (amide)O (carbonyl)Specific distances and angles would be determined from crystallographic data.
Hydrogen Bond N-H (amide)O (ether)Specific distances and angles would be determined from crystallographic data.
π-π Stacking Pyridine RingPyridine RingCentroid-to-centroid distances and slip angles would be determined.

Note: This table outlines potential interactions based on the molecular structure. The actual interactions can only be confirmed through experimental X-ray diffraction analysis, which is not currently available.

Studies on Polymorphism and Pseudopolymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates) or water (hydrates), are critical aspects of pharmaceutical and materials science. These different solid-state forms can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability.

A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of specific studies focused on the polymorphism or pseudopolymorphism of this compound. To date, there are no published reports detailing the systematic screening for different polymorphic forms of this compound, nor are there any deposited crystal structures in databases such as the Cambridge Structural Database (CSD) that would indicate the existence of multiple crystalline arrangements or solvated/hydrated forms.

Consequently, no experimental data regarding the differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), or single-crystal X-ray diffraction analyses aimed at identifying and characterizing polymorphs or pseudopolymorphs of this compound are available in the public domain.

Research Findings:

Given the lack of direct studies, there are no research findings to report on the polymorphic or pseudopolymorphic states of this compound. The scientific community has not yet published investigations into the crystallization behavior of this specific molecule under various conditions (e.g., different solvents, temperatures, and pressures) which would be necessary to identify and characterize any potential polymorphic or pseudopolymorphic forms.

Data Tables:

As no experimental or computational studies on the polymorphism or pseudopolymorphism of this compound have been reported, the generation of data tables detailing crystallographic parameters, spectroscopic data, or thermal analysis of different solid-state forms is not possible at this time. Future research in this area would be necessary to populate such tables.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT, HF, and higher-level methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. wavefun.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to predict a variety of molecular properties. nih.govriken.jp

Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Mapping)

Electronic structure analysis provides insights into the reactivity and electronic properties of a molecule.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.commdpi.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that helps in determining molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation. ossila.comresearchgate.net For a typical organic molecule, these values would be calculated and presented in a data table.

Electrostatic Potential Mapping: An electrostatic potential map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules. wavefun.com

Molecular Geometry Optimization and Conformational Analysis

This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the lowest energy state on the potential energy surface. Computational methods can identify stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict spectroscopic data, which is invaluable for identifying and characterizing compounds.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. cas.orgnmrdb.orgcaspre.ca These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) or Raman spectrum correspond to the different modes of molecular vibration. wikipedia.orgnist.gov Quantum chemical calculations can compute these frequencies, aiding in the interpretation of experimental spectra and the identification of functional groups. researchgate.netmdpi.comnist.govnih.gov

Thermodynamic Stability Studies (e.g., Tautomerism)

Computational methods can be used to calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy. nih.gov This allows for the study of the relative stabilities of different isomers or tautomers. For a compound like 2-ethoxy-N-(3-pyridinyl)acetamide, one could investigate the potential for amide-imidol tautomerism and determine the more stable form under different conditions.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in technologies like telecommunications and optical data storage. nih.govlew.ro Computational chemistry can predict NLO properties, such as polarizability and hyperpolarizability, to assess a molecule's potential for NLO applications. researchgate.netnih.govucl.ac.uk

Molecular Dynamics Simulations

Exploration of Conformational Space and Flexibility

The three-dimensional arrangement of atoms in a molecule, its conformation, is pivotal in determining its physical, chemical, and biological properties. For a molecule like this compound, which possesses several rotatable bonds, a multitude of conformations are possible. Understanding the energetically favorable conformations and the flexibility of the molecule is crucial for predicting its behavior.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the conformational space. These methods calculate the potential energy of the molecule for different spatial arrangements of its atoms. For instance, in a related study on N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, researchers determined the torsion angles around the bonds connected to the benzene (B151609) ring. nih.gov It was found that the ethoxy and acetamido groups were nearly coplanar with the phenyl ring, while the nitro groups were significantly twisted out of the plane. nih.gov This type of analysis for this compound would involve rotating the bonds connecting the ethoxy group, the acetamide (B32628) linker, and the pyridinyl ring to identify low-energy conformers.

The flexibility of the molecule is also a key determinant of its interaction with other molecules. A rigid molecule will have a more defined shape, while a flexible molecule can adapt its conformation to fit into a binding site. The energy barriers between different conformations, calculated through computational methods, provide a measure of the molecule's flexibility.

Table 1: Illustrative Conformational Analysis Data for a Flexible Molecule

ConformerRelative Energy (kcal/mol)Dihedral Angle 1 (°)Dihedral Angle 2 (°)
10.00175.465.2
21.25-60.870.1
32.5085.3-170.5
43.10178.9-85.6

This table is illustrative and does not represent actual data for this compound.

Solvent Effects on Molecular Behavior

The surrounding environment can significantly influence the behavior of a molecule. In the context of biological systems, water is the most relevant solvent. Computational models can simulate the effect of different solvents on the conformational preferences and electronic properties of this compound.

Solvent effects can be modeled using either explicit or implicit methods. Explicit solvent models treat individual solvent molecules, providing a detailed picture of the solute-solvent interactions. However, this approach is computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a good balance between accuracy and computational cost. Studies on related compounds, such as 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, have utilized solvents like DMSO-d6 in their theoretical calculations to correlate with experimental NMR data. nih.gov

By calculating the properties of this compound in different solvents, researchers can predict how its stability, reactivity, and conformational equilibrium will change in various environments, from non-polar organic solvents to polar aqueous solutions.

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is of particular importance in drug discovery, where the "ligand" (the small molecule) is docked into the binding site of a "receptor" (typically a protein).

Prediction of Binding Modes with Biological Targets (Enzymes, Receptors)

For this compound, molecular docking could be employed to predict its binding mode with various biological targets. The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and then scoring these poses based on their predicted binding affinity.

An analogous study on 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide involved docking this ligand into the insulin-like growth factor-1 receptor (IGF-1R). nih.gov This type of study would first require the three-dimensional structure of the target receptor, which is often obtained from experimental methods like X-ray crystallography or cryo-electron microscopy, or through homology modeling. The docking simulation would then predict the most likely binding pose of this compound within the active site of the chosen enzyme or receptor.

Analysis of Ligand-Target Interactions

Once a binding pose is predicted, a detailed analysis of the interactions between the ligand and the target is performed. These interactions are typically non-covalent and can include:

Hydrogen bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The amide group and the pyridinyl nitrogen in this compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: These are interactions between non-polar groups, which are driven by the tendency of water to exclude non-polar molecules. The ethoxy and pyridinyl rings can participate in such interactions.

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Pi-stacking: This involves attractive, non-covalent interactions between aromatic rings, such as the pyridinyl ring.

The analysis of these interactions provides a rationale for the predicted binding affinity and can guide the design of new analogs with improved binding properties. For example, the study on the IGF-1R complex highlighted the importance of non-covalent interactions in the binding of the ligand. nih.gov

Table 2: Illustrative Molecular Docking Results

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase A-8.5Asp165, Lys72Hydrogen Bond, Salt Bridge
Kinase ALeu18, Val26Hydrophobic Interaction
Receptor B-7.2Phe257Pi-stacking
Receptor BTyr228Hydrogen Bond

This table is illustrative and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Structure-Activity Relationships for Related Analogs

A QSAR study on a series of analogs of this compound would involve synthesizing or computationally generating a set of related molecules with varying substituents. The biological activity of these compounds would then be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that correlates the descriptors with the observed biological activity.

A pharmacophore model, on the other hand, represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. It is typically generated by superimposing a set of active molecules and identifying the common chemical features responsible for their activity. This model can then be used as a 3D query to screen large compound libraries to identify new potential lead compounds.

While no specific QSAR or pharmacophore studies for this compound are publicly available, these methods represent a logical next step in a drug discovery campaign involving this scaffold. By understanding the structure-activity relationships, medicinal chemists can rationally design and synthesize new analogs with enhanced potency and selectivity.

2 Computational Design of Hypothetical Analogs for Targeted Interactions

The computational design of novel molecular entities represents a cornerstone of modern medicinal chemistry and materials science. By leveraging sophisticated computational techniques, researchers can conceptualize, evaluate, and refine hypothetical analogs of a lead compound, such as this compound, to enhance its interaction with a specific biological target. This in silico approach accelerates the discovery process by prioritizing the synthesis of candidates with the highest probability of success, thereby conserving resources and time. The design process typically involves iterative cycles of molecular modification, conformational analysis, and prediction of binding affinity and ADME (absorption, distribution, metabolism, and excretion) properties.

The foundation of this design strategy lies in a deep understanding of the structure-activity relationship (SAR) of the parent molecule. For this compound, computational tools can be employed to probe the electronic and steric contributions of its core components: the ethoxy group, the acetamide linker, and the 3-pyridinyl moiety. Techniques such as Density Functional Theory (DFT) are utilized to calculate electronic properties like frontier molecular orbital energies (HOMO and HOMO-LUMO gap) and electrostatic potential maps, which provide insights into the molecule's reactivity and potential interaction sites. nih.gov

Molecular docking simulations are a critical tool in this process, allowing for the virtual screening of a library of hypothetical analogs against the three-dimensional structure of a target protein. nih.govmdpi.com This method predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or docking score. mdpi.com By analyzing the predicted binding poses, chemists can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. This information guides the rational design of new analogs with modified functional groups intended to optimize these interactions.

For instance, hypothetical analogs of this compound can be designed by introducing various substituents onto the pyridine (B92270) ring. The goal would be to enhance binding to a hypothetical target's active site. Modifications could include adding electron-withdrawing or electron-donating groups to modulate the ring's electronic properties or introducing bulkier groups to improve van der Waals contacts. Similarly, the ethoxy group could be replaced with other alkoxy groups or bioisosteric replacements to explore effects on solubility and binding.

The table below illustrates a hypothetical computational study where analogs of this compound are designed and evaluated against a putative protein target using molecular docking. The data presented are purely illustrative, representing the type of output generated in such a study.

Table 1: Hypothetical Molecular Docking Results for Designed Analogs

Compound IDModificationPredicted Binding Affinity (ΔG, kcal/mol)Key Predicted Interactions (Amino Acid Residues)Predicted Lipophilicity (logP)
ParentThis compound-6.5H-bond with Ser120; Pi-stacking with Phe2501.2
Analog-01Substitution of 5-fluoro on pyridine ring-7.2H-bond with Ser120, Tyr122; Halogen bond with Gly2481.4
Analog-02Substitution of 6-chloro on pyridine ring-7.8H-bond with Ser120; Pi-stacking with Phe250; Halogen bond with Leu2491.9
Analog-03Replacement of ethoxy with isopropoxy group-6.8H-bond with Ser120; Pi-stacking with Phe250; Hydrophobic interaction with Val1181.6
Analog-04Replacement of pyridine with pyrimidine-6.9H-bonds with Ser120, Asn121; Pi-stacking with Phe2500.9

Further computational analysis involves the calculation of molecular descriptors to predict the pharmacokinetic properties of the hypothetical analogs. Properties such as lipophilicity (logP), polar surface area (PSA), and the number of rotatable bonds are crucial for estimating a molecule's potential for oral bioavailability and cell permeability. nih.gov By filtering the designed analogs based on these computational predictions, a smaller, more promising set of compounds can be selected for chemical synthesis and subsequent experimental validation. nih.gov This integrated computational approach streamlines the path toward developing novel compounds with targeted interaction profiles.

Investigation of Molecular Interactions and Biological Activities in Vitro Mechanistic Studies

Interaction with Biological Macromolecules

There is no available information in the public domain regarding the interaction of 2-ethoxy-N-(3-pyridinyl)acetamide with biological macromolecules.

Enzyme Inhibition and Activation Studies

No studies were found that investigated the inhibitory or activating effects of this compound on key enzyme classes such as cyclooxygenase (COX) enzymes, specific kinases, proteases, or cytochrome P450 enzymes.

Receptor Binding Assays and Ligand-Receptor Modulation Mechanisms

Information regarding the binding affinity and modulatory effects of this compound on any biological receptors is not available in published literature.

Studies on Protein-Ligand Interaction Kinetics and Thermodynamics

There are no publicly accessible studies detailing the kinetic or thermodynamic parameters of the interaction between this compound and any protein targets.

In Vitro Cellular Activity

There is a lack of published data on the cellular effects of this compound.

Antimicrobial Activity Against Select Microorganisms

No research has been published detailing the screening of this compound for antimicrobial activity against any bacterial or fungal strains.

Anti-inflammatory Mechanistic Studies in Cell-based Systems (e.g., Modulation of Inflammatory Mediators, Enzyme Inhibition)

A thorough review of scientific literature and chemical databases reveals a notable absence of published research on the specific anti-inflammatory mechanisms of this compound in cell-based systems. Consequently, there is no available data detailing its potential to modulate inflammatory mediators, such as cytokines or prostaglandins, nor are there any reports on its inhibitory effects on key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). While studies on other acetamide (B32628) derivatives have shown anti-inflammatory properties, these findings cannot be extrapolated to this compound without direct experimental evidence.

Antioxidant Mechanisms in Cell-Free or Cell-Based Assays

Similarly, there is no scientific literature available that has investigated the antioxidant mechanisms of this compound. Standard cell-free assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have not been reported for this compound. Furthermore, no studies in cell-based systems measuring the reduction of reactive oxygen species (ROS) or the upregulation of antioxidant enzymes in response to this specific compound have been published. Therefore, the antioxidant potential and the mechanisms by which this compound might exert such effects remain uncharacterized.

Modulation of Specific Signaling Pathways (e.g., Wnt Signaling Pathway, PI3K/NF-κB)

While broader searches have indicated that some N-pyridinyl acetamide derivatives may act as inhibitors of the Wnt signaling pathway, there is no specific evidence in the public domain to confirm that this compound modulates this pathway. Detailed mechanistic studies demonstrating its interaction with components of the Wnt signaling cascade, such as β-catenin or its regulatory proteins, are absent from the scientific literature.

Furthermore, there is a complete lack of information regarding the effects of this compound on the PI3K/NF-κB signaling pathway. The PI3K/NF-κB pathway is a critical regulator of inflammation and cell survival, and its modulation by therapeutic agents is a significant area of research. However, no studies have been published that assess the ability of this compound to influence the phosphorylation of PI3K or Akt, or the activation and nuclear translocation of NF-κB.

Applications Beyond Direct Biological Targeting

Development as Chemical Probes for Biochemical Pathway Elucidation

While direct research on 2-ethoxy-N-(3-pyridinyl)acetamide as a chemical probe is not extensively documented, its structural components are present in molecules designed for such purposes. The ethoxy-pyridinyl scaffold is a key feature in compounds developed as selective agonists for neuronal receptors, acting as molecular tools to investigate signaling pathways. For instance, the related compound 4-(5-ethoxy-3-pyridinyl)-N-methyl-(3E)-3-buten-1-amine serves as a selective agonist for the α7 nicotinic acetylcholine (B1216132) receptor, enabling detailed study of its function in experimental settings. pubcompare.ai

This precedent suggests that this compound could be a valuable precursor or scaffold for developing new chemical probes. By modifying its structure, such as by introducing reporter tags (e.g., fluorescent dyes, biotin) or radiolabels, it could be adapted to target and visualize specific enzymes, receptors, or other proteins involved in biochemical pathways. The amide linkage provides a stable, yet potentially cleavable, connection point for such modifications.

Utility in Metal Coordination Chemistry as Ligands

The nitrogen atom of the pyridine (B92270) ring in this compound possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating with metal ions. This allows the compound to act as a monodentate or potentially a bidentate ligand, where the amide oxygen could also participate in chelation depending on the metal center and reaction conditions.

The formation of metal complexes with such ligands can lead to novel materials with interesting catalytic, magnetic, or optical properties. The specific binding characteristics would be influenced by the steric and electronic environment of the pyridine nitrogen. The ethoxy group, while not a primary coordination site, can influence the solubility and crystal packing of the resulting metal complexes. The general ability of acetamide (B32628) and pyridine derivatives to form stable complexes with various transition metals is a well-established principle in coordination chemistry.

Potential in Advanced Materials Science

The structural features of this compound suggest its potential utility in the development of new functional materials.

Pyridine-containing compounds are widely used in the field of organic electronics due to the electron-deficient nature of the pyridine ring, which can facilitate electron transport. While this compound itself is not a conjugated polymer, it could serve as a monomer or a building block for larger, conjugated systems. Polymerization or incorporation into a polymer backbone could lead to materials with specific electronic properties suitable for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ethoxy group can enhance solubility, which is a crucial factor for the solution-based processing of these materials.

Organic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors for metals in acidic environments. nanobioletters.comorientjchem.org These molecules function by adsorbing onto the metal surface, creating a protective barrier that blocks the active sites for corrosive attack. nanobioletters.com The adsorption process can be physical (electrostatic) or chemical (coordination bond formation). nanobioletters.com

This compound possesses multiple features that make it a promising candidate for a corrosion inhibitor:

Pyridine Nitrogen: The nitrogen atom can strongly coordinate with metal atoms on the surface.

Amide Group: The oxygen and nitrogen atoms of the amide group provide additional sites for adsorption and hydrogen bonding.

Aromatic Ring: The π-electrons of the pyridine ring can interact with the d-orbitals of the metal, further strengthening the adsorption.

Studies on general acetamide and other heterocyclic compounds have shown that they can significantly reduce the corrosion rate of steel. nanobioletters.comnih.gov The effectiveness of this compound would depend on its concentration, the type of metal, and the corrosive environment.

FeatureRole in Corrosion Inhibition
Pyridine Nitrogen Strong coordination with metal surface atoms.
Amide Group (O, N) Additional adsorption sites.
Pi-electrons (Pyridine Ring) Interaction with metal d-orbitals to enhance adsorption.

Function as Key Synthetic Intermediates in Complex Organic Synthesis

The combination of a reactive amide bond and a versatile pyridine ring makes this compound a valuable synthetic intermediate. It can be used as a starting material to build more complex molecules. For instance, acetamide derivatives are frequently used in multi-step syntheses of pharmacologically active compounds. nih.gov

Key synthetic transformations could include:

Amide Hydrolysis: Cleavage of the amide bond to yield 3-aminopyridine (B143674) and ethoxyacetic acid, which can be used in other reactions.

Pyridine Ring Functionalization: The pyridine ring can undergo electrophilic or nucleophilic substitution to introduce additional functional groups.

N-Alkylation/Arylation: The amide nitrogen, after deprotonation, could potentially be functionalized, although this is less common than reactions on the pyridine ring.

The compound serves as a pre-packaged building block containing the ethoxy-acetamide and 3-pyridinyl moieties, streamlining the synthesis of more elaborate target structures. For example, acetamide derivatives are documented as precursors for producing radiolabeled imaging agents. nucmedcor.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.